molecular formula C15H18O5S2 B12704651 Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide CAS No. 125219-99-0

Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide

Cat. No.: B12704651
CAS No.: 125219-99-0
M. Wt: 342.4 g/mol
InChI Key: YLAIEDGGORRJRG-UHFFFAOYSA-N
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Description

Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the naphthoquinone core through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

    Oxidation: Oxidation of intermediate compounds to achieve the desired quinone structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, naphthoquinones are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the thioether and hydroxyethyl groups may enhance its biological activity.

Medicine

In medicinal chemistry, derivatives of naphthoquinones are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, naphthoquinones are used in the production of dyes, pigments, and other materials. Their redox properties make them suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Redox Reactions: Modulation of cellular redox states.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone: A simpler analog with similar redox properties.

    Thioethers: Compounds containing sulfur atoms bonded to carbon atoms.

    Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups that enhance solubility and reactivity.

Uniqueness

Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether and hydroxyethyl groups may enhance its reactivity and biological activity compared to simpler analogs.

Properties

CAS No.

125219-99-0

Molecular Formula

C15H18O5S2

Molecular Weight

342.4 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-4-methyl-3,3-dioxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiole-6,9-dione

InChI

InChI=1S/C15H18O5S2/c1-8-6-10-11(17)7-12(21-4-3-16)14(18)13(10)9-2-5-22(19,20)15(8)9/h7,9-10,13,16H,2-6H2,1H3

InChI Key

YLAIEDGGORRJRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)SCCO

Origin of Product

United States

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